GW-406381

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Propiedades

IUPAC Name |

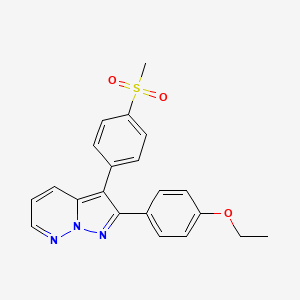

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMZBNYLCVTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202043 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221148-46-5, 537697-89-5 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 406381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 406381X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-406381 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-406381 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of GW-406381: A Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GW-406381, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine, is a synthetic, non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 isozyme.[1] This selectivity is a key feature, as inhibition of COX-2 is associated with anti-inflammatory and analgesic effects, while inhibition of the ubiquitously expressed COX-1 is linked to gastrointestinal side effects commonly seen with non-selective NSAIDs.[2] this compound has been investigated for its therapeutic potential in treating inflammatory pain and migraine.[3]

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound emerged from research focused on developing novel heterocyclic compounds as selective COX-2 inhibitors. The core structure is a pyrazolo[1,5-b]pyridazine (B1603340) scaffold. While the specific initial discovery and detailed structure-activity relationship (SAR) studies are not extensively detailed in publicly available peer-reviewed literature, the structural motifs of this compound are consistent with other known selective COX-2 inhibitors. These typically feature a central heterocyclic ring system with two adjacent aromatic rings. One of the aryl groups, in this case, the 4-methylsulfonylphenyl moiety, is crucial for binding to the secondary pocket of the COX-2 enzyme, a feature absent in COX-1, which confers selectivity. The 4-ethoxyphenyl group likely contributes to the overall binding affinity and pharmacokinetic properties of the molecule.

Quantitative Biological Data

The biological activity of this compound has been characterized by its potent and selective inhibition of the COX-2 enzyme. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target | Species | Value | Reference |

| IC50 | COX-2 | Human | 3 nM (pIC50 = 8.5) | [1] |

| IC50 | COX-1 | Human | >84,200 nM (pIC50 < 4.1) | [1] |

| Selectivity Index (COX-1/COX-2) | Human | >28,000 |

Mechanism of Action: COX-2 Signaling Pathway

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. Under inflammatory conditions, various stimuli such as cytokines and growth factors lead to the induction of COX-2. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. By blocking this step, this compound effectively reduces the production of these inflammatory mediators.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic workflow based on patent literature.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of 2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine (this compound) as described in patent WO2001046194A2.

Step 1: Synthesis of 1-(4-ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone (B1336408)

This intermediate can be prepared via methods known in the art, for example, through a Friedel-Crafts acylation or related coupling reactions between a derivative of 4-ethoxyphenylacetic acid and a derivative of methylsulfonylbenzene.

Step 2: Synthesis of the Pyrazolo[1,5-b]pyridazine Ring

A solution of 1-(4-ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., triethylamine) and a Lewis acid (e.g., titanium tetrachloride). To this mixture, N-aminopyridazinium iodide is added, and the reaction is heated under reflux. The reaction progress can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is cooled and quenched with an appropriate aqueous solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system to afford the final product, this compound.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with a pyrazolo[1,5-b]pyridazine core. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, makes it a valuable tool for research in inflammation and pain. The synthetic route, while multi-step, is accessible and allows for the preparation of this and related compounds for further investigation. This guide provides a foundational understanding of the key technical aspects of this compound for the scientific community.

References

- 1. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

GW-406381: A Technical Guide to a Potent Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of GW-406381, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). The information is compiled to support research and development efforts in fields targeting metabolic and inflammatory diseases.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the phenylpyrazole class.[1] Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole | N/A |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | N/A |

| Molecular Weight | 554.8 g/mol | N/A |

| SMILES | CC(C)c1onc(c1COc2cc(ccc2C=Cc3cccc(c3)C(=O)O)Cl)c4c(Cl)cccc4Cl | [2][3][4] |

| Calculated XLogP3 | 8.2 | N/A |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 8 | |

| Topological Polar Surface Area | 89.8 Ų |

Pharmacological Properties

This compound is a highly potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.

| Parameter | Value | Species | Assay Type | Source |

| EC₅₀ | 65 nM | Human | FXR Transactivation Assay | |

| EC₅₀ | 3 nM | N/A | FXR-bla assay | |

| Mechanism of Action | Selective Farnesoid X Receptor (FXR) Agonist | N/A | N/A |

Mechanism of Action and Signaling Pathways

Upon binding to FXR, this compound initiates a cascade of transcriptional events that regulate key metabolic pathways. The primary mechanism involves the recruitment of coactivators and the subsequent regulation of target gene expression.

FXR/SHP Signaling Pathway

A key downstream target of FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by this compound induces the expression of SHP. SHP, in turn, inhibits the expression of several genes involved in bile acid synthesis and gluconeogenesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.

FXR/FGF19 Signaling Pathway

In the intestine, FXR activation by this compound induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.

Experimental Protocols

The following are representative methodologies for assessing the activity of this compound in vitro and in vivo.

In Vitro: FXR Transactivation Luciferase Reporter Assay

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).

Objective: To determine the EC₅₀ of this compound for FXR activation.

Materials:

-

HEK293T or HepG2 cells

-

Expression plasmids for human FXR and its heterodimeric partner RXRα

-

Luciferase reporter plasmid containing FXR response elements (FXREs)

-

Transfection reagent (e.g., FuGENE 6)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Cell culture reagents

Procedure:

-

Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at an appropriate density.

-

Transfection: Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo: Evaluation in a Mouse Model of Liver Injury

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a relevant disease model.

Objective: To evaluate the therapeutic potential of this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD) or cholestasis.

Animal Model: C57BL/6J mice fed a high-fat diet to induce NAFLD, or a bile duct ligation (BDL) model for cholestasis.

Materials:

-

C57BL/6J mice

-

High-fat diet or surgical setup for BDL

-

This compound

-

Vehicle (e.g., corn oil, carboxymethylcellulose)

-

Equipment for oral gavage or dietary admixture

-

Analytical equipment for plasma and tissue analysis

Procedure:

-

Induction of Disease Model: Induce NAFLD by feeding mice a high-fat diet for a specified period (e.g., 12-16 weeks) or induce cholestasis through BDL surgery.

-

Compound Administration: Administer this compound or vehicle to the mice daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg). The duration of treatment will depend on the specific model and study endpoints.

-

Monitoring: Monitor animal body weight, food intake, and overall health throughout the study.

-

Sample Collection: At the end of the treatment period, collect blood and liver tissue samples for analysis.

-

Endpoint Analysis:

-

Plasma Analysis: Measure plasma levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and bile acids.

-

Liver Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of FXR target genes (e.g., SHP, FGF15, CYP7A1) and markers of inflammation and fibrosis in the liver.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the Farnesoid X Receptor. Its high potency and selectivity make it a standard reference compound for in vitro and in vivo studies aimed at understanding FXR biology and developing novel therapeutics for metabolic and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the design and interpretation of studies involving this important FXR agonist.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. GW406381 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Technical Whitepaper: GW-406381 - A Selective Farnesoid X Receptor (FXR) Agonist

Introduction:

This document provides an in-depth technical overview of GW-406381. It is critical to establish from the outset that this compound is not a Cyclooxygenase-2 (COX-2) inhibitor, as may be misconstrued, but is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear bile acid receptor. This guide will detail its true mechanism of action, summarize its pharmacological data, outline key experimental protocols for its characterization, and visualize the associated signaling pathways.

The farnesoid X receptor is highly expressed in tissues such as the liver, intestine, and kidneys, where it plays a central role in regulating the homeostasis of bile acids, lipids, and glucose. This compound, by activating FXR, modulates the expression of numerous target genes, making it a valuable tool for research into metabolic diseases and a potential therapeutic agent.

Core Mechanism of Action: FXR Agonism

This compound functions as a ligand for the Farnesoid X Receptor. Upon binding, it induces a conformational change in the receptor, promoting the dissociation of co-repressors and the recruitment of co-activators. This activated this compound-FXR complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

A key target gene upregulated by FXR activation is the short heterodimer partner (SHP). SHP, in turn, acts as a transcriptional repressor of other nuclear receptors, including liver receptor homolog-1 (LRH-1), which is crucial for the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. By inducing SHP, this compound effectively inhibits CYP7A1 expression, thereby reducing bile acid production.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Activation Potency

| Parameter | Human FXR | Rat FXR | Murine FXR | Reference |

|---|---|---|---|---|

| EC50 (nM) | 30 | 15 | 32 |

EC50 (Half-maximal effective concentration) values were determined using transient co-transfection assays with a GAL4-FXR ligand-binding domain fusion protein.

Table 2: Target Gene Expression Modulation in Primary Hepatocytes

| Target Gene | Species | Action | EC50 (nM) | Reference |

|---|---|---|---|---|

| SHP | Human | Upregulation | 60 | |

| CYP7A1 | Human | Downregulation | 50 | |

| BSEP | Human | Upregulation | 80 |

Data derived from quantitative real-time PCR (qRT-PCR) analysis of primary human hepatocytes treated with this compound for 24 hours.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Protocol 1: Cell-Based FXR Transactivation Assay

This assay quantifies the ability of a compound to activate the FXR.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.

-

Seed cells into 96-well plates at a density of 2 x 104 cells per well.

-

After 24 hours, co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with two plasmids:

-

An expression vector for a fusion protein of the GAL4 DNA-binding domain and the FXR ligand-binding domain (GAL4-FXR-LBD).

-

A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene.

-

2. Compound Treatment:

-

24 hours post-transfection, replace the medium with DMEM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for an additional 24 hours.

3. Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number.

4. Data Analysis:

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method measures changes in the mRNA levels of FXR target genes following treatment with this compound.

1. Cell Culture and Treatment:

-

Isolate primary human hepatocytes and culture them in appropriate hepatocyte culture medium.

-

Treat hepatocytes with varying concentrations of this compound or a vehicle control for 24 hours.

2. RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., SHP, CYP7A1) and a reference gene (e.g., GAPDH), and a SYBR Green PCR master mix.

-

Perform the PCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing it to the vehicle-treated control.

Conclusion

This compound is a selective, non-steroidal Farnesoid X Receptor (FXR) agonist, not a COX-2 inhibitor. Its mechanism involves direct binding to FXR, leading to the recruitment of co-activators and the formation of an active heterodimer with RXR. This complex modulates the transcription of key genes controlling bile acid, lipid, and glucose metabolism, most notably through the induction of SHP and subsequent repression of CYP7A1. The protocols and data presented here provide a comprehensive framework for understanding and investigating the pharmacological profile of this compound as a valuable research tool in the study of metabolic diseases.

GW-406381: A Technical Whitepaper on its Cyclooxygenase-2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated potential in the treatment of inflammatory pain.[1] Understanding the precise selectivity profile and the underlying mechanisms of action is critical for its therapeutic application and further development. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's selective COX-2 inhibition.

Quantitative Selectivity Profile

The inhibitory potency of this compound against the two cyclooxygenase isoforms, COX-1 and COX-2, has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The data clearly demonstrates a profound selectivity for COX-2.

| Enzyme | Species | Action | Parameter | Value |

| COX-2 | Human | Inhibitor | pIC50 | 8.5 (IC50 = 3 x 10⁻⁹ M)[1] |

| COX-1 | Human | Inhibitor | pIC50 | <4.1 (IC50 > 8.42 x 10⁻⁵ M)[1] |

Table 1: Inhibitory activity of this compound on human COX-1 and COX-2 enzymes. The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Based on these values, this compound is approximately 30,000 times more potent as an inhibitor of COX-2 than COX-1, highlighting its exceptional selectivity.[1]

Experimental Protocols for Determining COX Selectivity

While the specific protocol for this compound from its original characterization is not detailed in publicly available literature, the determination of COX-1 and COX-2 inhibition and selectivity is typically conducted using established in vitro and ex vivo assays.

In Vitro Enzyme Inhibition Assay with Purified Enzymes

This method directly assesses the inhibitory effect of a compound on the activity of isolated COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for purified COX-1 and COX-2.

Materials:

-

Purified recombinant human or ovine COX-2

-

Purified ovine or human platelet COX-1

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound)

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Detection method for prostaglandin (B15479496) production (e.g., Prostaglandin E2 (PGE2) EIA kit)

Procedure:

-

Enzyme Preparation: The purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.

-

Compound Dilution: A series of concentrations of the test compound are prepared.

-

Reaction Mixture: The enzyme, buffer, and test compound (or vehicle control) are combined and pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination and Measurement: The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Ex Vivo Whole Blood Assay

This assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood.

Objective: To assess the potency and selectivity of a test compound on COX-1 and COX-2 activity in their native cellular environment.

Procedure:

-

COX-1 Activity (Thromboxane B2 synthesis):

-

Fresh human blood is collected in the absence of anticoagulants.

-

Aliquots of blood are incubated with various concentrations of the test compound or vehicle.

-

The blood is allowed to clot, during which platelet COX-1 is activated and converts endogenous arachidonic acid to thromboxane (B8750289) A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).

-

The serum is separated, and the concentration of TXB2 is measured by EIA.

-

-

COX-2 Activity (LPS-induced PGE2 synthesis):

-

Fresh human blood is collected with an anticoagulant.

-

Aliquots of blood are incubated with various concentrations of the test compound or vehicle.

-

Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

-

After an incubation period, the plasma is separated, and the concentration of PGE2 is measured by EIA.

-

Data Analysis: For both assays, IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production.

Visualizing Key Processes

To better illustrate the context of this compound's action, the following diagrams depict the relevant signaling pathway and a generalized experimental workflow.

Caption: Prostaglandin biosynthesis pathway and the selective inhibition of COX-2 by this compound.

Caption: A generalized experimental workflow for determining the COX-2 selectivity of an inhibitor.

Downstream Signaling Consequences of Selective COX-2 Inhibition

The selective inhibition of COX-2 by this compound primarily impacts the production of prostaglandins that are upregulated during inflammation. A key prostaglandin in this process is PGE2. By specifically blocking the inducible COX-2 enzyme, this compound reduces the synthesis of PGE2 at sites of inflammation without significantly affecting the basal, physiological production of prostaglandins by COX-1, which are important for functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.

In inflammatory cells such as macrophages, the suppression of PGE2 production by a selective COX-2 inhibitor can lead to a reduction in the downstream signaling cascades that promote inflammation and pain. For instance, PGE2 can act on various E-prostanoid (EP) receptors on immune cells, leading to the activation of signaling pathways that can both promote and suppress inflammatory responses. By reducing PGE2 levels, this compound can attenuate the pro-inflammatory signals, contributing to its analgesic and anti-inflammatory effects.

Conclusion

This compound exhibits a superior selectivity profile for COX-2 over COX-1, as evidenced by its significantly lower IC50 value for the inducible isoform. This high degree of selectivity suggests a favorable therapeutic window, with the potential for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The methodologies outlined provide a framework for the continued evaluation of this compound and other novel COX-2 inhibitors. Further research into the specific downstream signaling consequences in various cell types and disease models will continue to elucidate the full therapeutic potential of this compound.

References

The Pharmacokinetics and Bioavailability of GW-406381: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

GW-406381 is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is a key feature, as COX-2 is primarily involved in inflammation and pain, while the COX-1 isoform plays a role in protecting the gastrointestinal tract. By selectively targeting COX-2, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound has been evaluated in both preclinical models and human clinical trials for conditions such as osteoarthritis.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as a two-compartment model. It is described as a low-clearance compound.[3]

Preclinical Pharmacokinetics

While specific tabular data for preclinical pharmacokinetic parameters of this compound are not publicly available, general methodologies for conducting such studies in animal models like rats are well-established.

Table 1: Representative Preclinical Pharmacokinetic Parameters for a Low-Clearance Compound (Illustrative)

| Parameter | Description | Value Range (Oral Administration in Rats) |

| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |

| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies with dose |

| t1/2 (h) | Elimination half-life | 4 - 8 |

| F (%) | Bioavailability | Moderate to High |

Note: This table is illustrative and does not represent actual data for this compound, which is not publicly available.

Clinical Pharmacokinetics

Pharmacokinetic data for this compound in humans has been gathered from Phase 1 studies in healthy volunteers and Phase 2 trials in patients with rheumatoid arthritis.[3] However, specific quantitative data from these studies are not detailed in the available literature. In a study involving patients with osteoarthritis of the knee, various doses of GW406381 (ranging from 1 mg to 50 mg) were administered.[2]

Bioavailability

The oral bioavailability of a drug is a critical parameter that influences its therapeutic efficacy. While the exact oral bioavailability of this compound has not been published, its development for oral administration in clinical trials suggests it possesses adequate absorption characteristics.

Experimental Protocols

Detailed experimental protocols for the specific pharmacokinetic studies of this compound are not available in the public literature. However, a general methodology for a preclinical pharmacokinetic study in rats is outlined below.

General Protocol for Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats (n=3-6 per group).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Drug Formulation: The compound is formulated in a suitable vehicle (e.g., a mixture of PEG400 and water) for both oral (gavage) and intravenous (bolus injection) administration.

Dosing:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2). Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

Mechanism of Action: COX-2 Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. The COX-2 signaling pathway is initiated by various inflammatory stimuli, leading to the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.

Upstream Regulation of COX-2

The expression of the COX-2 gene is induced by a variety of stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors. These stimuli activate intracellular signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK1/2. These kinases, in turn, activate transcription factors like Nuclear Factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB), which bind to the promoter region of the COX-2 gene and initiate its transcription.

References

Navigating the Metabolic Fate of Novel Compounds: A Technical Guide to Characterizing Metabolism and Degradation Pathways

Disclaimer: Publicly available, in-depth technical data specifically detailing the metabolism and degradation pathways of GW-406381 is limited. Therefore, this guide provides a comprehensive overview of the established scientific methodologies and strategies that researchers and drug development professionals would employ to investigate the metabolic fate of a novel chemical entity, such as this compound. The experimental protocols and data presented herein are representative examples based on common practices in the field of drug metabolism and pharmacokinetics.

Introduction to Drug Metabolism and Degradation

The biotransformation of xenobiotics, including therapeutic agents, is a critical determinant of their pharmacokinetic profile, efficacy, and potential for toxicity.[1][2][3] Understanding the metabolic and degradation pathways of a drug candidate is paramount for its successful development.[1] These pathways govern the compound's clearance from the body, the formation of potentially active or toxic metabolites, and can be a source of drug-drug interactions.[4] The investigation of a compound's metabolism typically involves a series of in vitro and in vivo studies designed to identify the enzymes responsible for its biotransformation, the chemical structures of its metabolites, and the routes of its elimination.

In Vitro Metabolism Studies: The First Look at Biotransformation

In vitro metabolism studies are foundational in early drug discovery and development. They provide an initial assessment of a compound's metabolic stability and help to identify the primary metabolic pathways and the enzymes involved. Common in vitro systems include subcellular fractions like liver microsomes and S9 fractions, as well as cellular systems such as primary hepatocytes.

Metabolic Stability Assays

Metabolic stability assays are often the first step in characterizing a compound's susceptibility to metabolism. These experiments typically involve incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Table 1: Representative Metabolic Stability Data

| Compound | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | Percent Remaining | Intrinsic Clearance (μL/min/mg protein) |

| This compound (Hypothetical) | Human | 0.5 | 0 | 100 | 25.4 |

| 15 | 78 | ||||

| 30 | 55 | ||||

| 60 | 30 | ||||

| Verapamil (Control) | Human | 0.5 | 0 | 100 | 85.2 |

| 15 | 45 | ||||

| 30 | 20 | ||||

| 60 | 5 |

Metabolite Identification and Profiling

Once metabolic instability is confirmed, the next step is to identify the structures of the metabolites formed. This is typically achieved by incubating the compound with hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes. The resulting mixture is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Reaction Phenotyping: Identifying the Key Enzymes

Reaction phenotyping studies aim to identify the specific enzymes responsible for a compound's metabolism. This is crucial for predicting potential drug-drug interactions. Common approaches include:

-

Incubation with recombinant human CYP enzymes: This allows for the direct assessment of which individual CYP isoforms can metabolize the compound.

-

Chemical inhibition studies: Using specific inhibitors of different CYP enzymes in liver microsome incubations can pinpoint the key metabolic pathways.

Table 2: Representative CYP Inhibition Data for the Formation of a Hypothetical Metabolite M1

| CYP Inhibitor | Target Enzyme | Concentration (μM) | Percent Inhibition of M1 Formation |

| Ketoconazole | CYP3A4 | 1 | 85 |

| Quinidine | CYP2D6 | 1 | 10 |

| Furafylline | CYP1A2 | 10 | 5 |

| Sulfaphenazole | CYP2C9 | 10 | 8 |

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound (e.g., this compound, final concentration 1 µM) to the pre-warmed mixture.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the enzymatic reaction and precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Calculate the intrinsic clearance from the rate of disappearance.

Protocol: Metabolite Identification in Human Hepatocytes

-

Hepatocyte Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

-

Compound Incubation: Treat the hepatocytes with the test compound (e.g., this compound, final concentration 10 µM) in a serum-free incubation medium.

-

Sample Collection: At various time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the incubation medium.

-

Sample Preparation:

-

Medium: Precipitate proteins with a cold organic solvent (e.g., methanol), centrifuge, and collect the supernatant.

-

Cells: Lyse the cells and extract the metabolites with an organic solvent.

-

-

LC-MS/MS Analysis: Analyze the processed samples using high-resolution mass spectrometry to detect and characterize potential metabolites. The analysis should include full scan MS and data-dependent MS/MS fragmentation to elucidate the structures of the metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

Caption: A typical experimental workflow for characterizing the metabolism of a new chemical entity.

Caption: A generalized schematic of Phase I and Phase II metabolic pathways for a xenobiotic.

In Vivo Metabolism and Degradation

Following in vitro characterization, in vivo studies in preclinical species (e.g., rats, dogs) and eventually in humans are conducted to understand the compound's metabolism, distribution, and excretion in a whole organism. These studies often utilize a radiolabeled version of the drug to trace its fate and ensure all metabolites are accounted for.

Pharmacokinetic Studies in Animals

Pharmacokinetic studies in animals provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Plasma, urine, and feces are collected over time and analyzed for the parent drug and its metabolites. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Human ADME Studies

The definitive human metabolism data is obtained from a human ADME study, typically conducted with a single dose of a radiolabeled compound. This study provides a complete picture of the drug's fate in humans, including the major routes of elimination and the relative abundance of different metabolites in circulation and excreta.

Chemical Degradation Pathways

In addition to enzymatic metabolism, a drug's stability and degradation under various physiological and storage conditions must be assessed. This involves forced degradation studies where the compound is exposed to harsh conditions such as acid, base, heat, light, and oxidation. The degradation products are then identified using techniques like LC-MS/MS. This information is crucial for formulation development and for identifying potential impurities that could arise during manufacturing and storage.

Conclusion

Characterizing the metabolism and degradation pathways of a novel compound like this compound is a multi-faceted process that requires a combination of in vitro and in vivo experiments, coupled with sophisticated analytical techniques. A thorough understanding of these pathways is essential for guiding medicinal chemistry efforts to optimize metabolic properties, for predicting potential drug-drug interactions, and for ensuring the overall safety and efficacy of a new therapeutic agent. The systematic approach outlined in this guide provides a robust framework for elucidating the metabolic fate of new chemical entities, a critical step in the journey from drug discovery to clinical application.

References

- 1. Role of biotransformation studies in minimizing metabolism-related liabilities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GW-406381: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive overview of its in vitro characterization, detailing its inhibitory activity, the experimental protocols used for its assessment, and its place within the broader context of prostaglandin (B15479496) synthesis signaling pathways. The information presented here is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By blocking this step, this compound effectively reduces the production of these inflammatory mediators.

Quantitative Inhibitory Activity

The in vitro potency and selectivity of this compound have been determined through enzyme inhibition assays. The half-maximal inhibitory concentrations (IC50) against human COX-1 and COX-2 are summarized below.

| Target Enzyme | IC50 (nM) | pIC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Human COX-1 | >84,200 | <4.1 | ~28,067 |

| Human COX-2 | 3 | 8.5 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]

The data clearly demonstrates that this compound is a highly selective inhibitor of COX-2, with a potency approximately 28,000-fold greater for COX-2 than for COX-1. This high degree of selectivity is a critical attribute, as inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal toxicity.

Experimental Protocols

The following is a detailed methodology for a representative in vitro COX inhibition assay used to determine the IC50 values of compounds like this compound. This protocol is a composite of standard procedures described in the scientific literature.

In Vitro COX-1 and COX-2 Inhibition Assay (PGE2 Measurement)

This assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by purified recombinant human COX-1 and COX-2 enzymes in the presence of an inhibitor.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

This compound (or other test inhibitor)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

PGE2 ELISA kit or LC-MS/MS system

-

Microplate reader (for ELISA)

-

Appropriate solvents (e.g., DMSO)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired working concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to obtain a range of test concentrations. Further dilute these in the reaction buffer to the final desired concentrations.

-

Reaction Setup: In a microplate or reaction tube, add the reaction buffer, cofactors, and the diluted this compound or vehicle control (e.g., DMSO).

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells/tubes.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well/tube.

-

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid or by placing the samples on ice.

-

PGE2 Quantification:

-

ELISA Method: Dilute the reaction mixtures and quantify the concentration of PGE2 using a commercially available PGE2 ELISA kit, following the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

LC-MS/MS Method: Prepare the samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more direct and highly sensitive quantification of PGE2.

-

-

Data Analysis:

-

Generate a standard curve for PGE2 concentration versus absorbance (for ELISA) or signal intensity (for LC-MS/MS).

-

Calculate the concentration of PGE2 produced in each sample.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

References

The Selective COX-2 Inhibitor GW-406381: A Technical Overview of Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective cyclooxygenase-2 (COX-2) inhibitor, GW-406381. This document outlines the quantitative binding data, detailed experimental methodologies for assessing COX-2 inhibition, and the relevant signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Data Presentation: Binding Affinity of this compound

This compound is a potent and highly selective inhibitor of the COX-2 enzyme. Its binding affinity is significantly greater for COX-2 than for the constitutively expressed COX-1 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme | Inhibitor | IC50 | pIC50 | Selectivity (COX-1 IC50 / COX-2 IC50) |

| Human COX-2 | This compound | 3 nM[2] | 8.5[2] | >28,000-fold |

| Human COX-1 | This compound | >84,200 nM[2] | <4.1[2] |

Table 1: In Vitro Inhibitory Potency of this compound against Human COX-1 and COX-2 Enzymes. The pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols: Determination of COX-2 Inhibition

The determination of the binding affinity and inhibitory potency of compounds like this compound against COX-2 is typically performed using in vitro enzyme assays. Common methodologies include fluorometric assays and enzyme immunoassays (EIAs).

Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid by COX-2 produces prostaglandin (B15479496) G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). During this reduction, a probe is oxidized, leading to a fluorescent signal that is proportional to the COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Test inhibitor (this compound) and a known COX-2 inhibitor as a positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: All reagents are brought to room temperature. The COX-2 enzyme is kept on ice. A reaction mix is prepared containing the COX Assay Buffer, COX Probe, and COX Cofactor.

-

Assay Plate Setup:

-

Enzyme Control (EC) wells: Contain the reaction mix and the enzyme, but no inhibitor.

-

Inhibitor Control (IC) wells: Contain the reaction mix, a known COX-2 inhibitor, and the enzyme.

-

Sample (S) wells: Contain the reaction mix, the test inhibitor (this compound) at various concentrations, and the enzyme.

-

Blank wells: Contain the reaction mix but no enzyme.

-

-

Incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: The fluorescence is measured immediately in a microplate reader in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Readings are taken every minute for 5-10 minutes.

-

Data Analysis: The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated for each well. The percentage of inhibition for each concentration of the test inhibitor is determined relative to the enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Immunoassay (EIA) for COX-2 Inhibition

This method quantifies the amount of prostaglandins (B1171923) (e.g., PGE2) produced by the COX-2 enzyme. The inhibition of prostaglandin synthesis by the test compound is measured using a competitive EIA.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer

-

Arachidonic acid

-

Test inhibitor (this compound)

-

Prostaglandin E2 (PGE2) standard

-

PGE2-specific antibody

-

PGE2-acetylcholinesterase (AChE) tracer

-

Ellman's Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzymatic Reaction: The COX-2 enzyme is incubated with the test inhibitor at various concentrations in the presence of arachidonic acid. This allows for the enzymatic conversion of arachidonic acid to prostaglandins.

-

Competitive Immunoassay:

-

Aliquots of the reaction mixture (containing the newly synthesized PGE2) and the PGE2-AChE tracer are added to a microplate pre-coated with a PGE2-specific antibody.

-

The plate is incubated, during which the newly synthesized PGE2 and the PGE2-AChE tracer compete for binding to the antibody.

-

-

Washing: The plate is washed to remove any unbound reagents.

-

Detection: Ellman's Reagent is added to each well. The AChE on the bound tracer reacts with the substrate in Ellman's Reagent to produce a yellow color.

-

Measurement: The absorbance is read at a wavelength of ~412 nm. The intensity of the color is inversely proportional to the amount of PGE2 produced in the initial enzymatic reaction.

-

Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 produced in the presence of the inhibitor is determined from the standard curve. The percent inhibition is calculated, and the IC50 value is determined as described for the fluorometric assay.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

The primary role of the COX-2 enzyme is to catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This pathway is a critical target for anti-inflammatory drugs.

References

The Pharmacology of GW-406381: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation[1][2][3]. By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function[2]. This selectivity profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

In Vitro Potency and Selectivity

| Target | Species | Assay Type | Value | Parameter | Reference |

| COX-2 | Human | Inhibition of PGE2 release from human whole blood | 3 x 10⁻⁹ M | IC50 | [4] |

| COX-1 | Human | Inhibition of PGE2 release from human whole blood | >8.42 x 10⁻⁶ M | IC50 |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy

| Animal Model | Species | Endpoint | Value | Parameter | Reference |

| Freund's Complete Adjuvant (FCA) model of inflammatory pain | Rat | Reversal of thermal hyperalgesia | 1.5 mg/kg p.o. | ED50 | |

| Capsaicin-induced central sensitization | Rat | Reversal of mechanical allodynia | 0.07 µg (intrathecal) | ED50 |

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Signaling Pathway

The anti-inflammatory and analgesic effects of this compound are a direct result of its intervention in the arachidonic acid cascade. The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by this compound.

Experimental Methodologies

The pharmacological profile of this compound has been established through a series of well-defined in vitro and in vivo experimental models.

In Vitro Assays

Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of this compound on COX-1 and COX-2 was determined using a human whole blood assay. This assay measures the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation (a COX-2-dependent process) and the production of thromboxane (B8750289) B2 during blood clotting (a COX-1-dependent process). The concentration-dependent inhibition of PGE2 and thromboxane B2 formation is used to calculate the IC50 values for COX-2 and COX-1, respectively.

In Vivo Models

Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain: This is a widely used model to induce chronic inflammation and pain. A single intraplantar injection of FCA in the rat hind paw produces a localized and persistent inflammatory response, characterized by edema, erythema, and hyperalgesia. The analgesic efficacy of this compound is assessed by its ability to reverse thermal hyperalgesia, typically measured using a plantar test apparatus.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: The CCI model is a common method for inducing neuropathic pain. It involves the loose ligation of the sciatic nerve in rats, which leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the affected paw. The efficacy of this compound in this model is determined by its ability to reverse these pain behaviors.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain: Similar to the CCI model, the PSNL model induces neuropathic pain by partially ligating the sciatic nerve in mice. This results in the development of mechanical allodynia and thermal hyperalgesia. The effectiveness of this compound is evaluated by its capacity to alleviate these neuropathic pain symptoms.

Experimental Workflow

The following diagram provides a generalized workflow for the preclinical evaluation of a novel COX-2 inhibitor like this compound.

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, is well-established. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for pain management. Further investigation into its clinical utility is warranted based on this robust preclinical pharmacological profile.

References

- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the cylooxygenase pathway in nociception and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for GW406381X in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW406381X is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant efficacy in various preclinical in vivo models of inflammatory and neuropathic pain. Unlike some other COX-2 inhibitors, GW406381X has shown effectiveness in models of central sensitization, suggesting a broader spectrum of analgesic activity. These application notes provide detailed protocols for utilizing GW406381X in established rodent models of pain, guidance on data interpretation, and an overview of the underlying signaling pathways.

Mechanism of Action: COX-2 Inhibition in Pain

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and in the central nervous system (CNS) in response to tissue injury.[1][2][3] It plays a crucial role in the synthesis of prostaglandins (B1171923) (PGs), particularly prostaglandin (B15479496) E2 (PGE2), which are key mediators of pain and inflammation.[4][5]

In inflammatory pain , tissue damage leads to the upregulation of COX-2 at the site of injury. The resulting increase in PGE2 sensitizes peripheral nociceptors, lowering their activation threshold and leading to hypersensitivity to thermal and mechanical stimuli.

In neuropathic pain , nerve injury can lead to a persistent inflammatory response and subsequent upregulation of COX-2 in both the peripheral and central nervous systems. In the CNS, increased PGE2 production contributes to central sensitization, a state of hyperexcitability of spinal neurons, which manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

GW406381X exerts its analgesic effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins at the site of inflammation and within the central nervous system. This dual action likely contributes to its efficacy in a broader range of pain states compared to COX-2 inhibitors with limited CNS penetration.

Quantitative Data Summary

The following tables summarize the effective doses and outcomes of GW406381X in various preclinical pain models.

Table 1: Efficacy of GW406381X in Neuropathic Pain Models

| Animal Model | Species | Administration Route | Dose | Outcome |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.), b.i.d. for 5 days | 5 mg/kg | Fully reversed mechanical allodynia |

| Partial Ligation Model | Mouse | Oral (p.o.), b.i.d. | 5 mg/kg | Reversed thermal hyperalgesia |

Table 2: Efficacy of GW406381X in Inflammatory and Central Sensitization Models

| Animal Model | Species | Administration Route | Dose / ED₅₀ | Outcome |

| Freund's Complete Adjuvant (FCA) | Rat | Oral (p.o.) | ED₅₀ = 1.5 mg/kg | Effective in established inflammatory pain |

| Capsaicin-induced Central Sensitization | Rat | Intrathecal (i.t.) | ED₅₀ = 0.07 µg | Dose-dependently reversed secondary allodynia |

| Capsaicin-induced Central Sensitization | Rat | Oral (p.o.), b.i.d. for 5 days | 5 mg/kg | Significantly attenuated allodynia (chronic dosing) |

Experimental Protocols

Drug Preparation and Administration

Oral Administration (p.o.)

-

Vehicle: While the specific vehicle used in all studies is not consistently reported, a common vehicle for oral administration of hydrophobic compounds in rodents is 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.1% Tween 80 in sterile water.

-

Preparation:

-

Weigh the required amount of GW406381X.

-

Prepare the vehicle solution.

-

Create a suspension of GW406381X in the vehicle by vortexing and/or sonicating until a homogenous mixture is achieved.

-

-

Administration: Administer the suspension via oral gavage at the desired volume (typically 5-10 mL/kg for rats).

Intrathecal Administration (i.t.)

-

Vehicle: Sterile, preservative-free saline is a suitable vehicle for intrathecal injections.

-

Preparation:

-

Dissolve GW406381X in the sterile saline to the desired concentration.

-

Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

-

-

Administration:

-

Anesthetize the animal.

-

Perform a lumbar puncture to access the intrathecal space.

-

Slowly inject the drug solution (typically 5-10 µL for rats).

-

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This model induces a peripheral nerve injury that results in persistent pain behaviors.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Carefully dissect the nerve free from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the hind limb is observed.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Allow the animals to recover for at least 24 hours before behavioral testing.

-

Inflammatory Pain Model: Capsaicin-Induced Central Sensitization

This model is used to assess central sensitization, a key component of many chronic pain states.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the rat lightly with isoflurane.

-

Inject a small volume (e.g., 10-20 µL) of capsaicin (B1668287) solution (e.g., 100 µg in olive oil) intradermally into the plantar surface of one hind paw.

-

This will induce primary hyperalgesia at the injection site and secondary hyperalgesia and allodynia in the surrounding area, which are indicative of central sensitization.

-

Behavioral Assays for Pain Assessment

Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% withdrawal threshold can be calculated using the up-down method.

-

Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a thermal stimulus.

-

Apparatus: A plantar test apparatus that applies a radiant heat source to the paw.

-

Procedure:

-

Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and record the time it takes for the animal to withdraw its paw.

-

A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

-

References

- 1. Capsaicin, Nociception and Pain [mdpi.com]

- 2. During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (ISMRM 2014) Capsaicin induced Central Neuronal Sensitization in the MIA model of OA pain [archive.ismrm.org]

- 4. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GW-406381 in a Freund's Complete Adjuvant (CFA) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-406381 is a potent and selective dual-acting compound with well-characterized activities as a cyclooxygenase-2 (COX-2) inhibitor and a farnesoid X receptor (FXR) agonist. This dual mechanism of action makes it a compound of significant interest for inflammatory and pain-related disorders. The Freund's Complete Adjuvant (CFA) induced arthritis model in rodents is a widely used and robust model for studying the pathological processes of chronic inflammation and pain, mimicking many features of human rheumatoid arthritis. These application notes provide detailed protocols for the use of this compound in a CFA-induced arthritis model in rats, based on published preclinical data.

Data Presentation

The following table summarizes the quantitative data for the oral administration of this compound in a rat model of CFA-induced inflammation.

| Parameter | Value | Species | Model | Source |

| ED₅₀ | 1.5 mg/kg | Rat | Freund's Complete Adjuvant (Established Model) | [1] |

| Dosage (Neuropathic Pain Model) | 5 mg/kg, daily for 5 days | Rat | Chronic Constriction Injury (CCI) | [2] |

| Route of Administration | Oral (p.o.) | Rat | Freund's Complete Adjuvant / CCI | [1][2] |

Experimental Protocols

I. Induction of Freund's Complete Adjuvant (CFA) Arthritis in Rats

This protocol describes the induction of a localized, chronic inflammatory response in the paw of rats.

Materials:

-

Freund's Complete Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/mL)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Isoflurane or other suitable anesthetic

-

Male Sprague-Dawley or Lewis rats (150-200 g)

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Anesthetize the rat using isoflurane.

-

Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

-

Draw 100 µL of the CFA suspension into a sterile 1 mL syringe.

-

Inject 100 µL of the CFA emulsion intradermally into the plantar surface of the right hind paw of the rat.[3]

-

Monitor the animal until it has fully recovered from anesthesia.

-

A localized inflammatory response, characterized by erythema, edema, and hyperalgesia, will develop within 24-48 hours and persist for several weeks.

II. Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

-

Oral gavage needles

-

Sterile tubes for preparation

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL suspension, weigh 10 mg of this compound and suspend it in 10 mL of 0.5% CMC.

-

Administer the this compound suspension orally (p.o.) using a gavage needle. The volume of administration should be adjusted based on the animal's body weight (e.g., 1-5 mL/kg).

-

For acute studies, administer this compound at a single time point after the establishment of inflammation.

-

For chronic studies, daily administration is recommended, starting from a predetermined day post-CFA injection.

III. Assessment of Anti-Inflammatory and Analgesic Effects

A. Measurement of Paw Edema:

-

Paw volume can be measured using a plethysmometer.

-

Record the baseline paw volume before CFA injection.

-

Measure the paw volume at various time points after CFA injection and treatment with this compound.

-

The percentage of inhibition of edema can be calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

B. Assessment of Thermal Hyperalgesia:

-